2-Isopentylbenzaldehyde
Description
This compound likely exhibits properties typical of aromatic aldehydes, such as reactivity in nucleophilic additions or oxidations. Its applications might include use in fragrance synthesis or as an intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-methylbutyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGBHMQZUCERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824428-36-5 | |
| Record name | 2-(3-methylbutyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopentylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 2-isopentylbenzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, 2-Isopentylbenzaldehyde can be produced through the catalytic hydrogenation of 2-isopentylbenzyl chloride, followed by oxidation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Isopentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-isopentylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of 2-Isopentylbenzaldehyde can yield 2-isopentylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopentyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: 2-Isopentylbenzoic acid.
Reduction: 2-Isopentylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Isopentylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Isopentylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cell function and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provides data on unrelated compounds, but hypothetical comparisons can be drawn using general chemical principles:
Functional Group Comparison
- 2-Isopentylbenzaldehyde (aromatic aldehyde) vs. Methyl Benzoate (aromatic ester, CAS 93-58-3 ):
- Reactivity : Aldehydes (e.g., 2-Isopentylbenzaldehyde) are more electrophilic than esters (e.g., methyl benzoate), making them prone to oxidation or nucleophilic attack.
- Stability : Esters are generally more stable under acidic/basic conditions compared to aldehydes.
Substituent Effects
- 2-Isopentylbenzaldehyde vs. 3-Methyl-2-butenyl Benzoate (CAS 5205-11-8 ):
- The branched isopentyl group in 2-Isopentylbenzaldehyde may increase steric hindrance compared to the unsaturated 3-methyl-2-butenyl group in the benzoate, affecting reaction kinetics or solubility.
Physicochemical Properties
A speculative comparison table based on structural analogs:
Research Findings and Limitations
- Gaps in Evidence: The provided sources lack data on 2-Isopentylbenzaldehyde, making direct comparisons impossible. details benzoate esters, which differ in functional groups and applications .
- Recommendations : Further studies should explore the synthesis, stability, and spectroscopic data (e.g., NMR, IR) of 2-Isopentylbenzaldehyde to enable rigorous comparisons with analogs like 2-Isopropylbenzaldehyde or 2-tert-Pentylbenzaldehyde .
Biological Activity
2-Isopentylbenzaldehyde, a compound with the chemical formula C₁₁H₁₄O, has garnered interest for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its mechanisms of action and applications in various research domains.
2-Isopentylbenzaldehyde is characterized by an isopentyl group attached to a benzaldehyde moiety. Its structural formula can be represented as:
The presence of the isopentyl group influences its chemical reactivity and biological interactions, making it a subject of study in organic synthesis and medicinal chemistry.
1. Antimicrobial Activity
Research indicates that 2-Isopentylbenzaldehyde exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of 2-Isopentylbenzaldehyde
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that 2-Isopentylbenzaldehyde could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
2. Antioxidant Activity
The antioxidant potential of 2-Isopentylbenzaldehyde has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that the compound exhibits a concentration-dependent scavenging effect on free radicals.
Table 2: Antioxidant Activity Assay Results
| Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 0.005 | 20 | 25 |
| 0.050 | 45 | 50 |
| 0.500 | 85 | 90 |
These results underscore the compound's potential as a natural antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
The biological activity of 2-Isopentylbenzaldehyde is attributed to its interaction with various molecular targets. It is believed to modulate oxidative stress and inflammatory responses by influencing enzyme activity and receptor interactions. Further research is needed to elucidate the specific pathways involved.
Case Studies
Several case studies have highlighted the applications of 2-Isopentylbenzaldehyde in drug development and its role as an intermediate in synthesizing other biologically active compounds. For instance, it has been used in the synthesis of novel isoxazoline derivatives that demonstrate potent cytotoxic activity against tumor cells, indicating its versatility in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
